1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists often face the challenge of replacing metabolically labile hydroxy or thiol groups without losing hydrogen-bond donor capacity. 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone delivers the CF2H motif as a lipophilic H-bond donor with enhanced metabolic stability. · XLogP3 = 3.0; ΔlogP = +1.1 vs non-fluorinated analog, supporting CNS penetration. · Functions as a difluoroacetyl electrophile in visible-light umpolung couplings, enabling metal-free construction of fluorinated tertiary alcohols. Supplied with full QA documentation; standard stock available for immediate global dispatch.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B8002649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Dimethylaminophenyl)-2,2-difluoroethanone
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C(F)F
InChIInChI=1S/C10H11F2NO/c1-13(2)8-5-3-7(4-6-8)9(14)10(11)12/h3-6,10H,1-2H3
InChIKeyYZOUDAPTBWZCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone: Difluoromethyl Ketone Building Block


1-(4-Dimethylaminophenyl)-2,2-difluoroethanone (CAS 1352232-17-7) is a difluoromethyl ketone derived from 4‑dimethylaminoacetophenone. Its structure combines a para‑dimethylamino‑substituted phenyl ring with a difluoroacetyl moiety, giving it distinct electronic and physicochemical properties relative to non‑fluorinated or trifluoromethyl analogs. The compound is supplied as a research intermediate (purity ≥95–97%) for use in medicinal chemistry and organic synthesis . Its molecular formula is C₁₀H₁₁F₂NO (MW 199.20 g·mol⁻¹) and its computed lipophilicity (XLogP3 = 3.0) reflects the influence of the CF₂H group [1].

Why 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone Cannot Be Substituted


Replacing 1-(4-dimethylaminophenyl)-2,2-difluoroethanone with its non‑fluorinated analog 4′‑dimethylaminoacetophenone or the trifluoromethyl variant 4′‑dimethylamino‑2,2,2‑trifluoroacetophenone eliminates the unique hydrogen‑bond donor capacity of the CF₂H group and alters lipophilicity by more than one log unit [1][2]. In drug candidates, the CF₂H moiety serves as a metabolically stable bioisostere of hydroxy or thiol groups, a function that neither CH₃ nor CF₃ can fulfill, making simple substitution chemically inequivalent in both reactivity and pharmacokinetic outcomes [1].

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone: Differentiation vs. Analogs


Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3 of 3.0, whereas the non‑fluorinated analog 4′-dimethylaminoacetophenone (CAS 2124‑31‑4) has an XLogP3 of 1.9. This 1.1‑log‑unit increase is directly attributable to the CF₂H group and indicates greater membrane permeability, a key advantage in CNS and intracellular target programs [1].

Lipophilicity Drug design Physicochemical profiling

H-Bond Donor Capacity of CF₂H

The α‑CF₂H group in the target compound can serve as a lipophilic hydrogen‑bond donor, with pKHB values significantly modulated by the adjacent carbonyl. In contrast, the CH₃ group in 4′‑dimethylaminoacetophenone cannot donate H‑bonds, and the CF₃ group in the trifluoromethyl analog acts as a weak H‑bond acceptor only. This difference is critical for target engagement where a donor interaction with a protein backbone carbonyl is required [1].

Bioisosterism Hydrogen bonding Metabolic stability

Purity Profile and Supplier Comparison

The compound is procurable at 97% purity from Fluorochem (via CymitQuimica) and at 95% from AKSci. The non‑fluorinated comparator 4′‑dimethylaminoacetophenone is typically offered at 98% (e.g., TCI). The 2–3% purity differential reflects the added synthetic complexity of difluoroacetylation but remains adequate for most research applications .

Chemical procurement Purity specification Intermediate quality

Visible-Light Umpolung Coupling Reactivity

Difluoroethanones are competent substrates for metal‑free, visible‑light‑driven reductive cross‑coupling with 2‑alkenylpyridines, yielding fluorinated tertiary alcohols in moderate to excellent yields (up to 92%). The non‑fluorinated ethanone analog does not participate in this umpolung manifold, providing a synthesis‑differentiating reactivity handle for late‑stage functionalization [1].

Photoredox catalysis C–C bond formation Difluoroalkylation

Optimal Use Cases for 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone


Metabolically Stable Hydroxy Bioisostere Installation

In lead optimization campaigns where a hydroxyl group is pharmaceutically productive but metabolically labile, 1-(4-dimethylaminophenyl)-2,2-difluoroethanone delivers the CF₂H motif as a lipophilic H‑bond donor with improved metabolic stability. Its higher logP (Δ = +1.1 vs. the non‑fluorinated analog) further supports CNS penetration when needed [1].

Photoredox Synthesis of Difluoromethyl Tertiary Alcohols

The compound serves as a difluoroacetyl electrophile in visible‑light umpolung coupling reactions, enabling metal‑free construction of fluorinated tertiary alcohols from alkenylpyridines. This reactivity is absent in non‑fluorinated acetophenones, making it a strategic choice for building fluorinated chemical libraries [2].

Physicochemical Modulator for Aromatic Amines

For medicinal chemists exploring structure‑activity relationships around 4‑dimethylaminophenyl scaffolds, replacing the ethanone with a difluoroethanone group increases lipophilicity by over one log unit while introducing H‑bond donor capacity. This dual modulation can dramatically shift in vitro ADME profiles, as demonstrated in systematic studies of α‑fluorinated ketones [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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